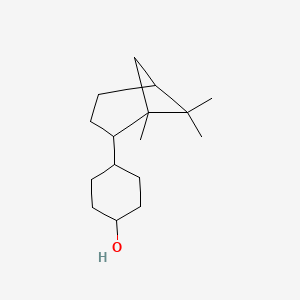

Bornylcyclohexanol

説明

Structure

3D Structure

特性

CAS番号 |

68877-29-2 |

|---|---|

分子式 |

C16H28O |

分子量 |

236.39 g/mol |

IUPAC名 |

1-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol |

InChI |

InChI=1S/C16H28O/c1-14(2)12-7-10-15(14,3)13(11-12)16(17)8-5-4-6-9-16/h12-13,17H,4-11H2,1-3H3 |

InChIキー |

ZCYKVYLQRHEGPH-UHFFFAOYSA-N |

SMILES |

CC1(C2CCC(C1(C2)C)C3CCC(CC3)O)C |

正規SMILES |

CC1(C2CCC1(C(C2)C3(CCCCC3)O)C)C |

他のCAS番号 |

68877-29-2 |

物理的記述 |

Liquid |

製品の起源 |

United States |

Synthetic Methodologies for Bornylcyclohexanol and Its Derivatives

Early Synthetic Approaches

Initial methods for synthesizing isobornyl cyclohexanol (B46403) and related derivatives often involved multi-step processes. These foundational strategies included alkylation reactions followed by hydrolysis, as well as pathways involving esterification.

Alkylation and Subsequent Hydrolysis Strategies

One of the fundamental approaches to synthesizing bornylcyclohexanol derivatives involves the alkylation of phenols or their ethers with camphene (B42988), followed by subsequent chemical transformations. A key example is the reaction of camphene with guaiacol (B22219) (2-methoxyphenol) in the presence of an acid catalyst like boron trifluoride and acetic acid. google.com This reaction forms isocamphyl guaiacol. The resulting aromatic intermediate is then converted to the final product through further steps, including hydrogenation. google.com

Another related process involves the alkylation of phenol (B47542) with camphene using Friedel-Crafts catalysts. This reaction yields p-isobornylphenol, which can then be subjected to hydrogenation to produce the corresponding cyclohexanol derivatives. A variation of this strategy focuses on producing specific isomers by first alkylating phenol with camphene, followed by an equilibration step under Friedel-Crafts conditions to increase the proportion of the meta-isomer before the final hydrogenation.

Esterification Pathways

Esterification represents another viable, though often indirect, route to this compound. This pathway typically involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst, a process known as Fischer-Speier esterification. wikipedia.org In the context of this compound synthesis, this could involve creating an ester intermediate that is later hydrolyzed to yield the target alcohol.

While direct esterification to form this compound is less common as a primary industrial route, the principles of ester synthesis are fundamental in organic chemistry. organic-chemistry.orgnih.gov Modern methods often employ solid acid catalysts, such as Amberlyst-15, to create esters in a more environmentally friendly manner, avoiding corrosive liquid acids and simplifying catalyst separation. jetir.org The reaction of an alcohol with an acid anhydride (B1165640) is another common method for forming esters. organic-chemistry.org These esterification techniques highlight the chemical strategies available for creating intermediates that can be converted to the desired alcohol product. organic-chemistry.org

Catalytic Hydrogenation Techniques

Catalytic hydrogenation is a cornerstone of modern industrial synthesis for this compound, offering high efficiency and scalability. This process involves the addition of hydrogen across double bonds in a precursor molecule in the presence of a metal catalyst. libretexts.org

Hydrogenation of Cyclohexene (B86901) Derivatives

The hydrogenation of a cyclohexene derivative is a direct method to produce a saturated cyclohexane (B81311) ring. pearson.com In this approach, a molecule containing the bornyl group already attached to a cyclohexene ring would be treated with hydrogen gas (H₂) and a metal catalyst, such as platinum (Pt) or palladium (Pd). libretexts.orgpearson.com The catalyst facilitates the addition of hydrogen atoms across the double bond of the cyclohexene ring, converting it to a cyclohexane ring and yielding this compound. libretexts.orgpearson.com This type of reaction is thermodynamically favorable and is a common method for saturating carbon-carbon double bonds. libretexts.org

Hydrogenation of Aromatic Precursors (e.g., Isocamphyl Guaiacol, Isocamphyl Phenol)

A prevalent industrial method for producing isocamphyl cyclohexanol involves the catalytic hydrogenation of aromatic precursors like isocamphyl guaiacol or isocamphyl phenol. google.com This process directly converts the stable aromatic ring of the precursor into the desired cyclohexanol ring system.

The synthesis begins with the preparation of the precursor, for instance, reacting camphene with guaiacol using an acid catalyst to form isocamphyl guaiacol. google.com This intermediate is then subjected to high-pressure hydrogenation. google.com The reaction simultaneously hydrogenates the aromatic ring and cleaves the methoxy (B1213986) group of the guaiacol moiety to yield a mixture of isocamphyl cyclohexanol isomers. google.com Similarly, isocamphyl phenol, created by alkylating phenol with camphene, can be hydrogenated to produce the target alcohol.

Catalysts for this process are typically based on transition metals. For example, nickel catalysts are generally effective for hydrogenating phenol to cyclohexanol. shaalaa.comresearchgate.net Ruthenium-based catalysts, often on supports like titania (TiO₂), have also been studied for the hydrogenation of phenol under various conditions. saspublishers.com Research into the hydrodeoxygenation (HDO) of guaiacol, a related process, shows that bimetallic catalysts (e.g., NiCo on carbon nanotubes) or catalysts on specific supports (e.g., Pd on Al₂O₃-TiO₂) can achieve high conversion rates to cyclohexanol under relatively mild conditions. mdpi.comrsc.org

Table 1: Catalytic Systems for Hydrogenation of Phenolic Precursors This table summarizes various catalytic systems and conditions reported for the hydrogenation of phenol and guaiacol, precursors structurally related to those used in this compound synthesis.

| Precursor | Catalyst | Temperature | Pressure | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Phenol | 5% Ru/TiO₂ | 373 K (100°C) | 2 MPa | High conversion to cyclohexanol | saspublishers.com |

| Guaiacol | Pd/Al₂Ti₁ | 150°C | 5 MPa | 97.1% conversion | mdpi.com |

| Guaiacol | (15 + 5)% NiCo/CNT | Not specified | Not specified | Up to 100% conversion to cyclohexanol | rsc.org |

| Guaiacol | 10Ni-10Mn/Nb₂O₅ | 200°C | 1 MPa N₂ | 71.8% yield of cyclohexanol | frontiersin.org |

Continuous Production Methods via Fixed Bed Catalysis

For large-scale industrial synthesis, continuous production methods using fixed-bed reactors are highly advantageous. uni-stuttgart.dedrmgroup.com In this setup, the precursor material is continuously passed through a reactor containing a stationary (fixed) bed of catalyst. uni-stuttgart.de This approach is particularly well-suited for the hydrogenation of isocamphyl guaiacol or isocamphyl phenol to isocamphyl cyclohexanol. google.com

Table 2: Parameters for Continuous Fixed-Bed Hydrogenation of Isocamphyl Guaiacol Data derived from a patented industrial process for continuous production.

| Parameter | Specification | Reference |

|---|---|---|

| Feedstock | Isocamphyl guaiacol or isocamphyl phenol | google.com |

| Catalyst Type | Unsupported pressed metal powder bodies (Fixed Bed) | google.com |

| Catalyst Composition | 60-100% ferrous metals, 0-15% Group VI metals, 0-25% Al, Si, Ti, or C | google.com |

| Operating Temperature | 140–280°C (180–260°C preferred) | google.com |

| Operating Pressure | Elevated hydrogen pressure (e.g., 300 bar) | google.com |

| Reactor Type | Fixed-bed catalytic reactor | uni-stuttgart.de |

Strategies Involving Bicycloheptyl Ketone Intermediates

The synthesis of this compound and its structural relatives can be effectively achieved through intermediates like bicycloheptyl ketones. A key approach involves the preparation of bicyclo[2.2.1]heptyl ketones, which serve as crucial precursors. For instance, the synthesis of green ketone, an important fragrance ingredient, utilizes 1-ethynyl-3,3-dimethyl-1-cyclohexanol, derived from the reduction and subsequent ethynylation of dimedone (5,5-dimethylcyclo-hexane-1,3-dione). google.com This intermediate then undergoes a Rupe rearrangement to form methyl-3,3-dimethylcyclohexen-yl-ketone, which is a key step towards the final product. google.com

Another patented method highlights the preparation of isocamphyl-cyclohexanols, components of synthetic sandalwood fragrances. google.com This process starts with the reaction of camphene with guaiacol or catechol in the presence of an acid catalyst to form isocamphyl-guaiacols or isocamphyl-phenols. google.com These intermediates are then hydrogenated to yield a mixture of isomeric isocamphyl-cyclohexanols. google.com

Integrated Multi-step Synthetic Processes

The industrial production of this compound, often known by the trade name Sandenol, frequently relies on integrated multi-step syntheses to achieve the desired product with specific olfactory properties. ontosight.aiwikipedia.org These processes are designed to be economical alternatives to the expensive and endangered natural sandalwood oil. wikipedia.org

Alkylation-Demethylation Routes

A significant synthetic route involves the alkylation of phenols with camphene, followed by a demethylation step. In one example, camphene is reacted with methyl ethers of phenols, such as 3,4-dimethylanisole, using a Friedel-Crafts catalyst like stannic chloride. This reaction, typically conducted at low temperatures, yields the methyl ether of isobornylphenol with high efficiency. Subsequent demethylation would lead to the corresponding isobornylphenol. A related process involves the acid-catalyzed reaction of camphene with guaiacol, using catalysts like boron trifluoride and acetic acid, to produce isocamphyl guaiacols. google.com

Alkylation-Equilibration-Hydrogenation Sequences

To optimize the isomeric composition for fragrance applications, an integrated process of alkylation, equilibration, and hydrogenation is employed. This sequence typically begins with the alkylation of phenol with camphene using Friedel-Crafts catalysts to produce p-isobornylphenol. An equilibration step under the influence of the catalyst is then used to increase the proportion of the meta-isomer. Finally, the mixture of phenols is hydrogenated using a suitable catalyst to produce m-C10-terpinylcyclohexanols, which possess the desired sandalwood-like scent.

A continuous process for producing isocamphyl-cyclohexanols from isocamphyl guaiacol or isocamphyl phenol involves hydrogenation at high temperature and pressure over a carrier-free catalyst. google.com This catalyst is typically a pressed metal powder containing iron group metals. google.com The hydrogenation of the aromatic ring and cleavage of the methoxy group (in the case of guaiacol) yields a mixture of isomeric isocamphyl-cyclohexanols, including 2-hydroxy-1-(5-isocamphyl)-cyclohexane, 3-hydroxy-1-(5-isocamphyl)-cyclohexane, and 4-hydroxy-1-(5-isocamphyl)-cyclohexane. google.com

Contemporary Approaches in Cyclohexanol Synthesis

Modern organic synthesis offers several advanced methods for the preparation of cyclohexanols, with a strong emphasis on stereoselectivity and catalytic efficiency. These techniques are broadly applicable and can be adapted for the synthesis of complex molecules like this compound.

Stereoselective Reduction of Cyclic Ketones

A highly stereoselective method for the reduction of cyclic ketones to their most thermodynamically stable alcohol isomers involves the use of lithium dispersion with hydrated transition metal salts like FeCl₂·4H₂O or CuCl₂·2H₂O in THF at room temperature. organic-chemistry.orgorganic-chemistry.org This approach provides excellent yields and diastereoselectivity, as demonstrated by the reduction of ketones like 4-tert-butylcyclohexanone (B146137) and 2-methylcyclohexanone (B44802) to the more stable equatorial alcohols. organic-chemistry.org Another efficient procedure utilizes NaBH₄ as the reducing agent with activated surfaces of calcined Si-MCM-41 and SBA-16 as reusable supports, leading to high yields of epimeric alcohols. rsc.org For instance, the reduction of 4-tert-butylcyclohexanone exclusively yields trans-4-tert-butylcyclohexanol. rsc.org

The Meerwein-Ponndorf-Verley (MPV) reaction offers another avenue for the stereoselective reduction of ketones. google.com This method, which can be mediated by catalysts like aluminum isopropoxide, proceeds through a cyclic six-membered transition state. google.com Chiral samarium (III) complexes have also been employed as MPV mediators for the asymmetric reduction of aryl alkyl ketones. google.com

Catalytic Reductive Condensation Reactions

Catalytic reductive condensation provides a powerful tool for the synthesis of cyclic alcohols. Metal-catalyzed reductive condensation of α,β-unsaturated carbonyl compounds with aldehydes in the presence of a hydride donor can lead to highly diastereoselective aldol (B89426) and Michael cycloreductions. organic-chemistry.org For example, a tandem 1,4-reduction-aldol cyclization can be induced by treating monoenone monoketones with catecholborane in THF, resulting in six-membered cyclic aldol products with high syn diastereoselectivity. organic-chemistry.org

Tandem Reactions for Polycyclic Systems

Tandem reactions, also known as domino or cascade reactions, represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecular architectures in a single operation without the need to isolate intermediates. This approach is particularly valuable for the synthesis of polycyclic systems, where multiple rings and stereocenters are formed sequentially. While specific tandem reactions leading directly to a polycyclic system incorporating a this compound framework are not extensively documented, various powerful tandem methodologies have been developed for the synthesis of related substituted cyclohexanols and other complex cyclic structures. These strategies provide a conceptual blueprint for the potential construction of this compound-containing polycycles.

The core principle involves designing a substrate that, under specific reaction conditions, undergoes a cascade of intramolecular transformations to build the target polycyclic scaffold. Such reactions are prized for their atom economy, reduced waste generation, and ability to rapidly generate molecular complexity from simpler starting materials.

One of the key strategies in tandem cyclizations is the Prins reaction and its variants. The Prins cyclization and related tandem processes are powerful methods for constructing oxygen-containing heterocyclic systems and can be adapted for the synthesis of carbocycles. beilstein-journals.orgrsc.org For instance, a tandem Prins/Conia-ene cascade has been utilized to create tricyclic skeletons. frontiersin.org This type of reaction involves an initial Prins cyclization followed by subsequent ring-forming events, demonstrating the potential to build multiple rings in a controlled manner.

Another relevant approach involves the acid-catalyzed cyclization of terpene-derived precursors. For example, the sesquiterpene farnesal (B56415) has been shown to undergo a diastereoselective tandem 1,5-diene cyclization/Prins-type reaction when exposed to an acidic zeolite catalyst. uoc.gr This process highlights how a confined acidic environment can orchestrate a complex cyclization cascade to yield polycyclic products from an acyclic terpenoid precursor. uoc.gr Such a methodology could conceptually be applied to a suitably designed acyclic precursor to generate a bornyl-type structure fused to a cyclohexanol ring.

Furthermore, tandem sequences involving other classical reactions have been developed for the synthesis of highly substituted cyclohexanol rings. A notable example is a tandem sequence comprising a Claisen-Schmidt condensation, three consecutive Michael reactions, a retro-aldol reaction, and a final intramolecular aldol cyclization. researchgate.net This intricate one-pot process leads to the formation of penta-substituted cyclohexanols, showcasing the power of tandem reactions to create highly functionalized cyclic systems with multiple stereocenters. researchgate.net

The table below summarizes various types of tandem reactions that could be conceptually adapted for the synthesis of complex polycyclic systems, including those related to this compound.

| Tandem Reaction Type | Key Transformations | Catalyst/Reagent Examples | Potential Applicability |

| Prins-type Cyclization Cascades | Prins reaction, Ene reaction, Friedel-Crafts alkylation | Lewis acids (e.g., In(OTf)₃, Sc(OTf)₃, BF₃·Et₂O), Brønsted acids | Construction of fused or spirocyclic ethers and carbocycles from unsaturated alcohols and aldehydes. beilstein-journals.orgfrontiersin.org |

| Diene Cyclization/Prins-type Tandem | 1,5-Diene cyclization, Prins reaction | Acidic zeolites (e.g., NaY), ClSO₃H | Biomimetic synthesis of polycyclic terpenoids from acyclic precursors. uoc.gr |

| Condensation/Michael/Aldol Cascade | Claisen-Schmidt condensation, Michael addition, Aldol cyclization | Base (e.g., NaOH) | Formation of highly substituted cyclohexanol rings from simple aldehydes and ketones. researchgate.net |

| Diels-Alder/Ene Tandem Reaction | Diels-Alder cycloaddition, Ene reaction | Thermal or Lewis acid catalysis | Creation of bicyclic alcohol systems with up to five stereogenic centers in a single step. iastate.edu |

| Photocatalyzed Annulation | Carbene catalysis, Photoredox cycles | Iridium or Ruthenium-based photocatalysts | Convergent synthesis of substituted cycloalkanones, which are direct precursors to cyclohexanols. nih.govnih.gov |

These examples underscore the potential of tandem reactions in the efficient assembly of complex polycyclic molecules. The application of such strategies to precursors derived from the bornane skeleton, such as camphene or other related terpenes, could provide a novel and powerful route to polycyclic systems containing the this compound motif. The choice of the specific tandem sequence and catalyst would be critical in controlling the stereochemical outcome of the multiple bond-forming events.

Reaction Chemistry and Chemical Transformations of Bornylcyclohexanol

Reactivity Profile under Varied Chemical Conditions

Behavior in Basic Environments

Bornylcyclohexanol, as a secondary alcohol, exhibits characteristic reactions in the presence of basic substances. The reactivity is largely dictated by the hydroxyl (-OH) group and the alpha-hydrogen on the cyclohexanol (B46403) ring. While stable under many conditions, its interaction with strong bases can lead to specific chemical transformations.

Safety and handling guidelines frequently note that this compound is incompatible with strong bases. chemtexusa.com This incompatibility is primarily due to the potential for the base to abstract the acidic proton of the hydroxyl group, forming a corresponding alkoxide.

Deprotonation: In the presence of a strong base (B:⁻), the hydroxyl group of this compound can be deprotonated to form a bornylcyclohexyloxide ion. This acid-base reaction is a fundamental step that can precede further transformations.

Reaction Scheme: this compound + B:⁻ ⇌ Bornylcyclohexyloxide + BH

The resulting alkoxide is a stronger nucleophile than the parent alcohol.

Elimination Reactions: For alcohols, base-induced elimination (dehydration) to form an alkene typically requires forcing conditions, such as high temperatures, and often involves the prior conversion of the hydroxyl group into a better leaving group. However, with a very strong base, particularly a sterically hindered one, an E2 elimination pathway can be favored. libretexts.orgmasterorganicchemistry.com In the case of this compound, this would involve the abstraction of a proton from a carbon adjacent to the hydroxyl-bearing carbon, leading to the formation of a double bond within the cyclohexane (B81311) ring and the elimination of a water molecule. The stability of the resulting alkene and steric factors influence the feasibility and outcome of such reactions.

Table 1: Reactivity of this compound in Basic Environments

| Reagent Type | Potential Reaction | Primary Product | Notes |

| Strong Base (e.g., Sodium Hydroxide) | Deprotonation (Acid-Base) | Sodium bornylcyclohexyloxide | The alkoxide is a potent nucleophile. masterorganicchemistry.com |

| Strong, Hindered Base (e.g., Potassium tert-butoxide) | E2 Elimination | Bornylcyclohexene | This reaction pathway is generally favored by strong, sterically hindered bases. libretexts.org |

Interactions with Strong Oxidizing Agents

This compound is incompatible with strong oxidizing agents. autosmart.co.ukcarlroth.com As a secondary alcohol, the hydroxyl-bearing carbon atom has a hydrogen atom attached, making it susceptible to oxidation. The reaction typically converts the secondary alcohol into a ketone.

The oxidation of a secondary alcohol like this compound to a ketone is a common transformation in organic synthesis. Strong oxidizing agents, such as those based on chromium(VI) (e.g., chromic acid) or manganese(VII) (e.g., potassium permanganate), can accomplish this conversion. quora.comlibretexts.org

Oxidation to Ketone: With a suitable strong oxidizing agent, this compound is oxidized to the corresponding ketone, 2-bornylcyclohexanone.

General Reaction: this compound + [O] → 2-Bornylcyclohexanone + H₂O

Under more vigorous or forcing conditions with powerful oxidizing agents like hot, concentrated potassium permanganate (B83412), further oxidation can occur. libretexts.orgcerritos.edu This can lead to the cleavage of carbon-carbon bonds within the cyclohexanone (B45756) ring, potentially resulting in the formation of dicarboxylic acids. cerritos.edu For instance, the oxidation of cyclohexanone with potassium permanganate can yield adipic acid. cerritos.edu A similar cleavage reaction could occur with 2-bornylcyclohexanone, though the complexity of the bornyl group may influence the reaction products.

Table 2: Oxidation Reactions of this compound

| Oxidizing Agent | Reaction Conditions | Major Product | Potential By-products/Further Oxidation Products |

| Potassium Permanganate (KMnO₄) | Controlled, mild conditions | 2-Bornylcyclohexanone | Undergoes oxidation to the corresponding ketone. |

| Potassium Permanganate (KMnO₄) | Harsh conditions (e.g., heat, high concentration) | Dicarboxylic acids (via ring cleavage) | Vigorous oxidation can break C-C bonds in the ketone ring. libretexts.orgcerritos.edu |

| Chromic Acid (H₂CrO₄) | Acidic solution | 2-Bornylcyclohexanone | A common reagent for oxidizing secondary alcohols to ketones. libretexts.org |

| Sodium Hypochlorite (NaOCl) | Mild, often basic or neutral conditions | 2-Bornylcyclohexanone | A "green" alternative to heavy metal oxidants. youtube.com |

Stereochemical Considerations in Bornylcyclohexanol Chemistry

Stereoisomerism and Diastereomeric Complexity

Bornylcyclohexanol, with the chemical name 4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexanol, is a molecule of significant structural complexity. Its structure is a composite of two saturated ring systems: a cyclohexane (B81311) ring and a bornane (trimethylbicyclo[2.2.1]heptane) moiety. The presence of multiple stereogenic centers in both ring systems gives rise to a large number of possible stereoisomers, including enantiomers and diastereomers. phytochemia.com

The primary sources of stereoisomerism are:

The Cyclohexane Ring: The carbon atom bonded to the hydroxyl group (C-1) and the carbon atom bonded to the bicyclic system (C-4) are stereocenters. This allows for cis and trans diastereomers, depending on the relative orientation of the hydroxyl and bornyl groups.

The Bicyclo[2.2.1]heptane System: The bridged ring system of the bornyl group contains its own chiral centers, notably at the C-1, C-2, and C-6 positions. The connection at C-2 can be in an exo or endo configuration, further increasing the number of possible diastereomers.

The combination of these chiral centers results in a complex mixture of isomers when synthesized without stereochemical control. Each unique stereoisomer can possess distinct physical and chemical properties. This is particularly evident in the field of fragrance chemistry, where subtle changes in stereochemistry can lead to dramatic differences in olfactory perception. dropofodor.comresearchgate.netlibretexts.orgsuperpi.net For instance, in the closely related compound trans-3-isocamphylcyclohexanol, different stereoisomers exhibit scents ranging from a strong, desirable sandalwood odor to a weak, musty, woody character. leffingwell.com This underscores the critical importance of controlling stereochemistry to isolate isomers with specific, desired properties. Commercially, products like Isobornyl cyclohexanol (B46403) (IBCH) are often sold as mixtures of stereoisomers. phytochemia.com

Table 1: Potential Stereocenters in 4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexanol

| Structural Feature | Potential Stereocenters | Resulting Isomerism |

| Cyclohexane Ring | C1 (hydroxyl), C4 (bornyl) | cis / trans Diastereomers |

| Bicyclo[2.2.1]heptane | C1, C2, C6 | Enantiomers & Diastereomers |

| Linkage | C2-C4' Bond | exo / endo Diastereomers |

Enantioselective Synthesis Strategies

Producing a single, desired stereoisomer of this compound necessitates the use of asymmetric synthesis, a field focused on selectively creating one stereoisomer over others. kashanu.ac.irnih.gov These methods employ chiral catalysts or auxiliaries to guide the reaction pathway towards a specific three-dimensional arrangement. escholarship.orgresearchgate.net

Chiral Catalyst-Mediated Transformations (e.g., BINOL-based Systems)

Chiral catalysts create a chiral environment that influences the stereochemical outcome of a reaction. escholarship.org For the synthesis of chiral alcohols, transformations mediated by catalysts derived from 1,1'-bi-2-naphthol (B31242) (BINOL) are prominent. BINOL-based systems are prized for their rigid, well-defined chiral scaffold which can effectively induce enantioselectivity in a variety of reactions, including additions to carbonyls. wikipedia.org

In the context of this compound synthesis, a chiral BINOL-metal complex could be used to catalyze the enantioselective addition of a nucleophile to a ketone precursor or a related transformation. These catalysts have proven effective in numerous syntheses of complex chiral molecules. nih.gov The choice of the specific BINOL derivative and metal center is crucial for optimizing the enantiomeric excess (e.e.) of the desired product.

Asymmetric Hydrogenation Methodologies

A common route to cyclohexanol derivatives involves the hydrogenation of the corresponding cyclohexanone (B45756). To achieve stereoselectivity, this reduction can be performed as an asymmetric hydrogenation. This process uses a chiral catalyst, typically a transition metal complex with a chiral ligand, to deliver hydrogen atoms to one face of the ketone preferentially. researchgate.net

For the synthesis of a specific this compound isomer, one would start with the corresponding 4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexanone. Asymmetric hydrogenation of this prochiral ketone in the presence of a suitable chiral catalyst (e.g., a Ruthenium-BINAP complex) would yield the alcohol with a high degree of enantioselectivity. This method is a powerful tool in industrial fragrance synthesis for producing optically active compounds. researchgate.net

Chiral Resolution Techniques for Enantiomeric Separation and Purity

When a synthesis results in a racemic or diastereomeric mixture, the separation of these isomers is required to obtain a pure compound. This process is known as chiral resolution. kashanu.ac.ir

One classical method involves reacting the mixture of alcohol enantiomers with a single enantiomer of a chiral resolving agent, such as a chiral carboxylic acid. This reaction forms a mixture of diastereomeric esters. Since diastereomers have different physical properties (e.g., solubility, boiling point), they can be separated by conventional techniques like crystallization or chromatography. nih.gov After separation, the chiral agent is removed, yielding the resolved enantiomers of the alcohol.

A more direct and widely used modern technique is chiral high-performance liquid chromatography (HPLC). nih.govrsc.org This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. eijppr.com Polysaccharide-based CSPs are particularly effective for a wide range of compounds. registech.com

Table 2: Common Chiral Stationary Phases (CSPs) for HPLC Resolution

| CSP Type | Common Trade Names | Description |

| Polysaccharide (Cellulose-based) | Chiralcel OD, Chiralpak AD | Derivatives of cellulose (B213188) coated or immobilized on a silica (B1680970) support. researchgate.net |

| Polysaccharide (Amylose-based) | Chiralpak AS | Derivatives of amylose (B160209) coated or immobilized on a silica support. registech.comresearchgate.net |

| Pirkle-type (Brush-type) | Whelk-O1 | Based on small chiral molecules covalently bonded to a silica support. |

Screening various CSPs and mobile phase compositions is typically necessary to find the optimal conditions for separating the stereoisomers of this compound. registech.com

Impact of Stereochemistry on Molecular Conformation and Chemical Reactivity

The specific stereochemistry of a this compound isomer dictates its three-dimensional shape, or conformation, which in turn governs its chemical reactivity and physical properties. dropofodor.comquimicaorganica.orgnih.gov The study of the relationship between structure and energy is known as conformational analysis. bme.huyoutube.com

The cyclohexane ring typically adopts a low-energy chair conformation to minimize angular and torsional strain. youtube.commsu.edu Substituents on the ring can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions. Due to steric hindrance, large substituents like the bornyl group strongly prefer the more stable equatorial position. msu.edu

The relative stereochemistry (cis or trans) of the hydroxyl and bornyl groups determines the conformational equilibrium.

A trans isomer can exist in a conformation where both the large bornyl group and the hydroxyl group are in equatorial positions, which is generally a highly stable arrangement.

A cis isomer will be forced to have one substituent in an axial position while the other is equatorial. This leads to greater steric strain and a higher energy conformation compared to the di-equatorial trans isomer. quimicaorganica.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules. For Bornylcyclohexanol, both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are essential for unambiguous assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule.

The ¹H NMR spectrum of this compound displays a complex set of signals corresponding to the distinct protons in the bornyl and cyclohexyl moieties. The chemical shifts are influenced by the rigid, strained bicyclic system and the presence of the hydroxyl group. Protons on the bornyl skeleton, including the three methyl groups, exhibit characteristic shifts. The proton attached to the carbon bearing the hydroxyl group (CH-OH) on the cyclohexyl ring typically appears as a deshielded multiplet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom bonded to the hydroxyl group (C-OH) is significantly deshielded, absorbing in the typical range for secondary alcohols (approximately 65-80 ppm). libretexts.org The spectrum also clearly shows the signals for the quaternary carbons and the three distinct methyl carbons of the bornyl group. mdpi.commdpi.com

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of similar structures like borneol, isoborneol (B83184), and cyclohexanol (B46403). Actual values may vary depending on the solvent and specific isomer.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Bornyl - Bridgehead CH | 1.8 - 2.4 | 45 - 50 |

| Bornyl - Bridgehead C (quaternary) | - | 47 - 52 |

| Bornyl - CH₂ groups | 1.0 - 2.0 | 25 - 40 |

| Bornyl - CH attached to cyclohexyl | 1.9 - 2.5 | 40 - 45 |

| Bornyl - C(CH₃)₂ (quaternary) | - | 48 - 53 |

| Bornyl - Methyl groups (3x CH₃) | 0.8 - 1.2 | 13 - 22 |

| Cyclohexyl - CH-OH | 3.5 - 4.1 | 65 - 75 |

| Cyclohexyl - CH attached to bornyl | 1.2 - 1.8 | 40 - 45 |

| Cyclohexyl - CH₂ groups | 1.1 - 2.1 | 24 - 38 |

While 1D NMR provides initial assignments, 2D NMR techniques are indispensable for confirming the complex structure of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It is used to trace the connectivity of protons within the cyclohexyl ring and, separately, within the bornyl bicyclic system. For instance, the CH-OH proton on the cyclohexyl ring will show correlations to the protons on its adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. columbia.edu This technique allows for the definitive assignment of carbon signals based on their corresponding, and often more easily assigned, proton signals. It is particularly useful for distinguishing between the numerous CH and CH₂ groups in the molecule.

Proton (¹H) and Carbon (¹³C) NMR for Structural Assignments

Mass Spectrometry (MS)

Mass spectrometry provides vital information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.

In mass spectrometry, this compound (C₁₆H₂₈O) would undergo characteristic fragmentation upon ionization. Common pathways for alcohols include dehydration and alpha-cleavage. libretexts.orglibretexts.org

Dehydration: A primary fragmentation would be the loss of a water molecule (H₂O, 18 Da) from the molecular ion, resulting in a prominent peak at a mass-to-charge ratio (m/z) corresponding to [M-18]⁺.

Alpha-Cleavage: This involves the breaking of a C-C bond adjacent to the oxygen atom. libretexts.org

Ring Fragmentation: Cleavage of the bond connecting the bornyl and cyclohexyl units is a likely pathway. Further fragmentation of the bornyl or cyclohexyl ring systems would also occur, leading to a complex pattern of smaller fragment ions that are characteristic of these structural motifs.

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of an ion with very high accuracy. nih.gov This precision allows for the unambiguous determination of the elemental composition of the molecule. For this compound, HRMS would be used to confirm its molecular formula of C₁₆H₂₈O by matching the experimentally measured exact mass of the molecular ion to its calculated theoretical mass (236.2140).

Fragmentation Pathway Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.govnih.gov

For this compound, the most prominent features in its IR spectrum are related to the alcohol functional group and the aliphatic C-H bonds. libretexts.orglibretexts.org

O-H Stretch: A strong and broad absorption band is expected in the region of 3600-3300 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. The broadening is a result of intermolecular hydrogen bonding. libretexts.org

C-O Stretch: A strong absorption corresponding to the C-O stretching vibration of the secondary alcohol is expected to appear in the 1100-1050 cm⁻¹ region. libretexts.org

C-H Stretch: Strong, sharp absorptions just below 3000 cm⁻¹ (typically in the 2950-2850 cm⁻¹ range) are characteristic of the C-H stretching vibrations within the saturated bornyl and cyclohexyl ring systems. google.com

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol | 3600 - 3300 | Strong, Broad |

| C-H Stretch | Alkane (sp³ C-H) | 2950 - 2850 | Strong |

| C-O Stretch | Secondary Alcohol | 1100 - 1050 | Strong |

| C-H Bend | CH₂, CH₃ | 1470 - 1365 | Medium |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. horiba.com It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. edinst.com

For this compound, the IR spectrum is expected to be a composite of the characteristic absorptions of its constituent parts: the cyclohexanol ring and the bornyl group. The most prominent feature would be the absorption band corresponding to the hydroxyl (-OH) group. Due to intermolecular hydrogen bonding, this typically appears as a strong and broad peak in the region of 3300-3400 cm⁻¹. libretexts.org The carbon-oxygen (C-O) stretching vibration of the secondary alcohol is anticipated to produce a strong absorption band in the 1050-1150 cm⁻¹ range.

The aliphatic C-H stretching vibrations from both the cyclohexane (B81311) and bornyl moieties would be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ region. spectroscopyonline.com The presence of the bicyclic bornyl system introduces rigidity and specific vibrational modes, which may lead to a complex fingerprint region (below 1500 cm⁻¹) that is unique to the molecule.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H | Stretching (Hydrogen-bonded) | 3300 - 3400 | Strong, Broad |

| C-H | Stretching (sp³ hybridized) | 2850 - 2960 | Strong |

| C-O | Stretching | 1050 - 1150 | Strong |

Note: The data in this table is predictive and based on the typical ranges for the specified functional groups.

Raman Spectroscopy for Vibrational Mode Analysis and Conformational Insights

Raman spectroscopy serves as a complementary technique to IR spectroscopy, providing information about the vibrational modes of a molecule. horiba.com It relies on the inelastic scattering of monochromatic light, known as the Raman effect. edinst.com While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly adept at identifying non-polar bonds and symmetric vibrations, making it well-suited for analyzing the carbon skeleton of this compound. renishaw.com

Table 2: Predicted Raman Shifts for this compound

| Functional Group/Bond | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| C-H | Stretching (sp³ hybridized) | 2800 - 3000 |

| C-C | Stretching (Ring) | 800 - 1200 |

Note: This table presents predicted Raman shifts based on the analysis of similar aliphatic and cyclic hydrocarbon structures.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, probes the electronic transitions within a molecule. uni-mainz.de UV-Vis spectroscopy measures the absorption of light as a function of wavelength, providing information about the presence of chromophores. proteus-instruments.com

This compound, being a saturated aliphatic alcohol, does not possess any strong chromophores that absorb in the typical UV-Vis range (200-800 nm). Saturated hydrocarbons and alcohols are generally transparent in this region. Any observed absorption would likely be at very short wavelengths (below 200 nm) and would correspond to σ → σ* and n → σ* transitions, which require high energy.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. dtic.mil For a molecule to fluoresce, it must first absorb light and possess a rigid structure that allows for efficient radiative decay from an excited electronic state. Since this compound does not absorb significantly in the UV-Vis region, it is not expected to be fluorescent under normal conditions.

Application of Advanced Spectroscopic Techniques for Mechanistic Studies

While specific mechanistic studies involving this compound using these advanced spectroscopic techniques are not widely reported, the principles of their application can be outlined. These techniques are invaluable tools for monitoring chemical reactions and elucidating reaction mechanisms. dtic.mil

For instance, if this compound were to undergo an oxidation reaction to form the corresponding ketone (bornylcyclohexanone), IR spectroscopy would be instrumental in monitoring the reaction progress. The disappearance of the broad O-H stretching band around 3300-3400 cm⁻¹ and the C-O stretching band, coupled with the appearance of a strong C=O stretching band around 1715 cm⁻¹, would indicate the conversion of the alcohol to the ketone.

Similarly, Raman spectroscopy could be employed to study changes in the carbon framework during a reaction. In-situ Raman measurements can provide real-time information about the consumption of reactants and the formation of products and intermediates in a reaction mixture. spectroscopyonline.com

Although this compound itself is not fluorescent, derivatization with a fluorescent tag could enable the use of fluorescence spectroscopy to study its interactions with other molecules, such as in biological systems or in the formation of supramolecular assemblies.

Computational and Theoretical Chemistry of Bornylcyclohexanol

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for exploring the three-dimensional structures and dynamic behaviors of flexible molecules like Bornylcyclohexanol. The connection between the bulky bornyl group and the cyclohexane (B81311) ring through a single C-C bond allows for multiple low-energy conformations that influence its physical and chemical properties.

Force field calculations offer a computationally efficient method to assess the potential energy of a molecule as a function of its atomic coordinates. These methods are the foundation of molecular mechanics (MM) and molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time. bldpharm.com For a molecule like this compound, this allows for the exploration of its vast conformational space.

MD simulations are initiated from an optimized structure and solve Newton's equations of motion for each atom, providing a trajectory that reveals how the molecule flexes, rotates, and vibrates. bldpharm.comacs.org Common force fields used for organic molecules and terpenes include GROMOS, OPLS (Optimized Potentials for Liquid Simulations), and CHARMM. researchgate.netbartleby.comnih.gov These force fields parameterize bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions to calculate the system's energy. researchgate.net

A typical MD simulation of this compound in a solvent like ethanol (B145695) or in a non-polar environment would track the torsional angles of the cyclohexane ring and the rotation around the bond connecting the two ring systems. Such simulations can reveal the stability of different conformers, the energy barriers for interconversion, and how intermolecular interactions (e.g., hydrogen bonding from the hydroxyl group) influence the conformational equilibrium. bldpharm.comachemblock.comnih.gov

Table 1: Representative Force Field Parameters for Molecular Dynamics Simulations This table provides an example of the types of parameters found in a force field like OPLS-AA or GAFF that would be necessary for simulating this compound. Actual values would be specific to the chosen force field.

| Interaction Type | Atom Types Involved | Example Parameter | Description |

|---|---|---|---|

| Bond Stretching | C (sp³) - C (sp³) | Force Constant (kcal/mol/Ų) | Defines the energy cost of stretching or compressing a bond from its equilibrium length. |

| Angle Bending | C (sp³) - C (sp³) - C (sp³) | Force Constant (kcal/mol/rad²) | Defines the energy cost of bending an angle away from its equilibrium value. |

| Torsional (Dihedral) | C (sp³) - C (sp³) - C (sp³) - C (sp³) | Barrier Height (kcal/mol) | Describes the energy barrier for rotation around a central bond, crucial for conformational changes. |

| Van der Waals | C, O, H | Lennard-Jones Parameters (σ, ε) | Models short-range repulsive and long-range attractive forces between non-bonded atoms. |

| Electrostatic | All atoms | Partial Atomic Charges (e) | Accounts for the electrostatic interactions based on the charge distribution within the molecule. |

The primary source of conformational isomerism in this compound is the cyclohexane ring, which predominantly adopts a chair conformation to minimize angle and torsional strain. rsc.org In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. For monosubstituted cyclohexanes, the equatorial position is generally favored to avoid destabilizing steric interactions known as 1,3-diaxial interactions. rsc.orgresearchgate.net

Computational studies on similar substituted cyclohexanols confirm that the energy difference between equatorial and axial conformers increases with the size of the substituent. rsc.org For the bornyl group, this energy difference would be substantial. The analysis involves optimizing the geometry of each possible stereoisomer and conformer (e.g., cis/trans isomers with axial/equatorial substitutions) and calculating their relative energies.

Table 2: Hypothetical Relative Energies of this compound Conformers This table illustrates the expected relative energies for the primary chair conformers of trans-Bornylcyclohexanol, based on established principles of conformational analysis. The bornyl group is at C1 and the hydroxyl at C4.

| Conformer | Substituent Positions | Key Steric Interactions | Expected Relative Energy (kcal/mol) | Expected Population at 298 K |

|---|---|---|---|---|

| 1 | Bornyl (equatorial), OH (equatorial) | Minimal | 0.0 (most stable) | >99% |

| 2 | Bornyl (axial), OH (axial) | 1,3-diaxial (Bornyl-H), 1,3-diaxial (OH-H) | High | <0.1% |

| 3 | Bornyl (equatorial), OH (axial) | 1,3-diaxial (OH-H) | Low-Medium | ~1% |

| 4 | Bornyl (axial), OH (equatorial) | 1,3-diaxial (Bornyl-H) | High | <0.1% |

Force Field Calculations and Molecular Dynamics Simulations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a more accurate description of molecular properties by solving an approximation of the Schrödinger equation. These methods are used to determine electronic structure, predict spectroscopic parameters, and investigate reaction pathways. acs.org

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. Their energies and spatial distributions are critical for understanding a molecule's reactivity and electronic properties. researchgate.net

HOMO: Represents the ability to donate an electron. Regions of a molecule with high HOMO density are typically nucleophilic.

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are typically electrophilic.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of molecular stability and the energy required for electronic excitation. researchgate.netarxiv.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be more easily excited.

For this compound, DFT calculations (e.g., using the B3LYP functional with a basis set like 6-31G*) would likely show that the HOMO is localized primarily around the oxygen atom of the hydroxyl group due to its lone pairs of electrons. The LUMO would likely be distributed across the C-O antibonding orbital and other antibonding orbitals of the carbon skeleton. The HOMO-LUMO gap would provide insight into its potential reactivity in, for example, oxidation reactions.

Table 3: Representative Frontier Molecular Orbital Data for a Terpene Alcohol This table shows typical data obtained from a DFT calculation for a molecule similar in structure to this compound.

| Property | Description | Expected Value (Illustrative) |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | +1.0 eV |

| HOMO-LUMO Gap | Energy difference (LUMO - HOMO). | 7.5 eV |

| Ionization Potential | Energy required to remove an electron (approximated by -EHOMO). | 6.5 eV |

| Electron Affinity | Energy released when an electron is added (approximated by -ELUMO). | -1.0 eV |

Quantum chemistry is a powerful tool for predicting spectroscopic data, which can aid in structure elucidation and the interpretation of experimental results. bldpharm.comresearchgate.net

NMR Chemical Shifts: DFT calculations combined with the Gauge-Independent Atomic Orbital (GIAO) method can predict ¹H and ¹³C NMR chemical shifts with high accuracy. The process involves first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). For a complex molecule like this compound, with many similar C-H environments, calculated shifts are invaluable for assigning the correct signals in an experimental spectrum. Comparing calculated shifts for different stereoisomers with experimental data is a common method for determining the correct structure of natural products and other complex molecules.

Vibrational Frequencies: The calculation of vibrational frequencies through DFT is used to predict infrared (IR) and Raman spectra. After a geometry optimization, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix). researchgate.net The resulting frequencies correspond to the molecule's normal modes of vibration. For this compound, this would allow for the assignment of key vibrational modes, such as the O-H stretch (~3400 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), and the C-O stretch (~1050-1150 cm⁻¹). The calculated spectrum can be compared to an experimental one to confirm the structure. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. researchgate.net

Electronic Structure Determination (e.g., HOMO-LUMO Analysis)

Reaction Mechanism Studies

Theoretical chemistry can be used to model the entire course of a chemical reaction, identifying transition states and intermediates and calculating activation energies. This provides a deep understanding of reaction feasibility and selectivity. For this compound, two relevant areas for mechanistic studies would be its synthesis and its degradation/oxidation.

A key step in many syntheses of bornane-derived molecules is the formation of the bicyclic system from an acyclic precursor like geranyl diphosphate. Computational studies on monoterpene synthases have investigated the complex carbocation cascade that leads to the bornyl cation intermediate. acs.org These studies, often employing hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, map out the potential energy surface, showing how the enzyme environment steers the reaction toward a specific product. acs.org

Furthermore, the oxidation of terpenes is an important atmospheric and industrial process. Theoretical studies on the oxidation of bicyclic monoterpenes like α-pinene and camphene (B42988) have explored reaction pathways initiated by radicals such as OH or acyl peroxy radicals. These calculations determine the reaction barriers for radical addition to different sites on the molecule and subsequent rearrangements or autoxidation steps. A similar approach could be applied to this compound to predict its most likely degradation pathways, identifying which C-H bonds are most susceptible to abstraction and how the initial radical might evolve.

Transition State Identification

In the realm of computational chemistry, the identification of a transition state is a critical step in understanding the mechanism of a chemical reaction. A transition state represents the highest energy point along the reaction coordinate, a fleeting molecular arrangement that connects reactants to products. Current time information in Bangalore, IN.carlroth.com The structure of the transition state dictates the activation energy of a reaction and is therefore fundamental to predicting reaction rates.

For a molecule like this compound, several reactions could be of interest for computational study, including its synthesis, dehydration, or oxidation. For instance, the synthesis of its isomer, Isobornyl cyclohexanol (B46403), can be achieved through the hydrogenation of isocamphyl guaiacol (B22219) or isocamphyl phenol (B47542) derivatives. A similar pathway could be hypothesized for this compound.

To identify the transition state of a hypothetical reaction, such as the acid-catalyzed dehydration of this compound to form an alkene, computational chemists would employ various methods:

Synchronous Transit-Guided Quasi-Newton (QST2 and QST3) Methods: These methods involve providing the structures of the reactant and product (QST2), and sometimes an initial guess for the transition state (QST3), to the computational software, which then searches for the saddle point on the potential energy surface connecting them. Current time information in Bangalore, IN.

Nudged Elastic Band (NEB) Method: This approach creates an initial "guess" for the reaction pathway and then optimizes a series of intermediate images to find the minimum energy path, with the highest point corresponding to the transition state. carlroth.com

Surface Scanning: For simpler reactions, the potential energy surface can be systematically scanned along a defined reaction coordinate (e.g., a bond length or angle) to locate the energy maximum. Current time information in Bangalore, IN.

Once a potential transition state structure is located, it must be verified by performing a frequency calculation. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. Current time information in Bangalore, IN.

To illustrate, a hypothetical transition state for the dehydration of this compound might involve the partial breaking of the C-OH2+ bond and the partial formation of a C-H bond with a catalytic acid, leading to the formation of a double bond within the cyclohexane ring. The geometric parameters of such a hypothetical transition state are presented in Table 1.

Table 1: Hypothetical Geometric Parameters of a Dehydration Transition State for this compound This table is for illustrative purposes and is not based on published experimental data.

| Parameter | Reactant (Å or °) | Transition State (Å or °) | Product (Alkene) (Å or °) |

| C-OH₂⁺ Bond Length | 1.43 | 1.85 | N/A |

| C=C Bond Length | 1.54 (single bond) | 1.42 | 1.34 |

| C-C-H Angle (involved in elimination) | 109.5 | 115.0 | 120.0 |

| O-H₂⁺ Bond Length | 0.96 | 1.20 | N/A |

Reaction Pathway Energetics

Following the identification of the transition state, the energetics of the entire reaction pathway can be elucidated. This involves calculating the energies of the reactants, intermediates, transition states, and products. The differences in these energies provide key thermodynamic and kinetic information about the reaction. youtube.com

The primary energetic parameters of interest include:

Activation Energy (Ea) or Gibbs Free Energy of Activation (ΔG‡): The energy difference between the reactants and the transition state. This value is crucial for determining the reaction rate constant via the Arrhenius or Eyring equation. carlroth.com

Enthalpy of Reaction (ΔH): The energy difference between the products and reactants, indicating whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

Gibbs Free Energy of Reaction (ΔG): This value determines the spontaneity of a reaction under given conditions of temperature and pressure.

These energy values are typically calculated using high-level quantum mechanical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), to ensure accuracy. ualg.pt A hypothetical reaction energy profile for the acid-catalyzed dehydration of this compound is shown in Table 2, illustrating the relative energies of the species involved.

Table 2: Hypothetical Reaction Pathway Energetics for the Dehydration of this compound This table is for illustrative purposes and is not based on published experimental data.

| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants (this compound + H⁺) | 0.0 | 0.0 |

| Protonated Alcohol Intermediate | -5.2 | -3.8 |

| Transition State | +25.8 | +28.5 |

| Products (Bornylcyclohexene + H₂O + H⁺) | -10.1 | -15.3 |

Structure-Reactivity Relationship Elucidation through Computational Methods

Computational methods are powerful tools for elucidating structure-reactivity relationships. By systematically modifying the structure of a molecule and calculating its properties, a deeper understanding of how its geometry and electronic structure influence its chemical behavior can be achieved.

For this compound, computational studies could explore several aspects:

Conformational Analysis: The cyclohexane ring in this compound can exist in various conformations (e.g., chair, boat, twist-boat). Computational methods can determine the relative energies of these conformers and the energy barriers between them. The dominant conformation will significantly impact the molecule's reactivity, as the accessibility of the hydroxyl group and adjacent protons will vary.

Electronic Properties: Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into a molecule's nucleophilic and electrophilic character. For instance, a higher HOMO energy might suggest greater susceptibility to oxidation.

Table 3 presents hypothetical calculated properties for this compound and its isomer, Isobornyl cyclohexanol, to illustrate how computational data could be used to infer structure-reactivity relationships.

Table 3: Hypothetical Calculated Properties for this compound and Isobornyl cyclohexanol This table is for illustrative purposes and is not based on published experimental data.

| Property | This compound | Isobornyl cyclohexanol | Implied Reactivity Difference |

| Steric Hindrance at OH | Moderate | High | This compound may react faster in reactions involving the OH group. |

| C-O Bond Dissociation Energy (kcal/mol) | 92.5 | 94.1 | The C-O bond in this compound may be slightly easier to break. |

| HOMO Energy (eV) | -6.8 | -7.0 | This compound might be a slightly better electron donor. |

| Calculated Dipole Moment (Debye) | 1.85 | 1.95 | The isomers may exhibit different solubility and intermolecular interactions. |

Applications of Bornylcyclohexanol in Advanced Organic Synthesis and Materials Science

Bornylcyclohexanol as a Versatile Synthetic Intermediate

This compound's value in organic synthesis stems from its bicyclic terpene structure and its cyclohexanol (B46403) moiety. This combination provides a robust and chiral carbon framework that can be strategically modified. While primarily known for its use in fragrances, its structure is a useful starting point for accessing more complex molecular designs.

Precursor in the Synthesis of Complex Molecules

This compound and its isomers serve as precursors in the synthesis of other functionalized molecules, primarily for the fragrance industry. The synthesis of this compound itself is a key process, often starting from the alkylation of phenols or their derivatives with camphene (B42988), followed by hydrogenation. This process highlights its role as a synthetic target and an intermediate for creating specific fragrance compounds with desired olfactory properties, such as sandalwood notes. wikipedia.org

One of the main synthetic routes involves the hydrogenation of related phenol (B47542) derivatives. For instance, isocamphyl guaiacol (B22219) or isocamphyl phenol can be hydrogenated at elevated temperatures and pressures using specialized metal catalysts to produce a mixture of isocamphyl cyclohexanol isomers. This conversion of an aromatic precursor into a saturated cyclic alcohol is a critical step that establishes the this compound core structure, which can then be used or further modified.

The following table summarizes a key method for its preparation, illustrating its position as a synthetic intermediate.

| Method | Starting Materials | Catalysts/Conditions | Key Products/Features |

| Hydrogenation of Isocamphyl Phenol | Isocamphyl phenol, Hydrogen (H₂) | Pressed metal powder catalysts, 140-280°C, H₂ pressure | Yields a mixture of isocamphyl cyclohexanol isomers, which can mimic natural oil components. |

Additionally, the alcohol functional group on the cyclohexanol ring serves as a handle for further derivatization, such as esterification or etherification, to modify properties like volatility and substantivity for fragrance applications. While not extensively documented as a building block in the total synthesis of highly complex natural products outside of the fragrance domain, its stable and bulky structure makes it a reliable platform for creating specialized molecules. cymitquimica.com

Chiral Auxiliary in Organic Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is fundamental to asymmetric synthesis, which is crucial for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. nih.gov

Effective chiral auxiliaries typically possess several key characteristics:

They must induce high stereoselectivity.

They should be easy to attach to the substrate and subsequently remove.

They are often derived from readily available, inexpensive chiral molecules from the "chiral pool," such as amino acids or terpenes. nih.gov

Well-known examples of chiral auxiliaries include Evans' oxazolidinones, Oppolzer's camphorsultam (derived from the terpene camphor), and various pseudoephedrine amides. wikipedia.org These auxiliaries provide a defined chiral environment that directs the approach of reagents to a prochiral center, leading to the preferential formation of one diastereomer over another. wikipedia.orgscielo.org.mx

This compound is inherently a chiral molecule due to its rigid bicyclic structure derived from borneol. In principle, this chiral framework has the potential to influence the stereochemistry of reactions if it were used as an auxiliary. However, based on a comprehensive review of scientific literature, this compound is not commonly employed as a chiral auxiliary in mainstream organic synthesis. While terpenes are a source for other successful auxiliaries like camphorsultam, the specific structure of this compound has not been optimized or widely adopted for this purpose. wikipedia.org Its primary application remains in the fragrance sector rather than in the field of asymmetric synthesis methodology.

Role in Specialized Chemical Formulations

The physical and chemical properties of this compound—namely its woody, sandalwood-like scent, high boiling point, and solid crystalline nature—make it a valuable component in various industrial and consumer product formulations. dssaromas.comdssaromas.com

Additive in Industrial Chemical Processes

This compound is widely used as a fragrance additive, where its primary function is to impart a specific and long-lasting aroma. dssaromas.comdssaromas.com Its low volatility and woody character make it an excellent fixative in fragrance compositions, helping to prolong the presence of more volatile top and middle notes. justia.com It is an economical synthetic alternative to natural sandalwood oil, the harvesting of which is restricted due to the endangerment of sandalwood trees. wikipedia.org

Its applications are diverse and span multiple industries, as detailed in the table below.

| Industry/Product Type | Function of this compound | Supporting Evidence |

| Personal Care Products | Fragrance ingredient in perfumes, deodorants, and soaps. | Used for its sandalwood and vetiver woody notes. dssaromas.comchemicalbook.in |

| Home Care Products | Aroma component in laundry detergents and air fresheners. | Provides a clean, woody scent and acts as a low-cost replacement for sandalwood oil. dssaromas.comchemicalbook.in |

| Cosmetics | Perfuming agent. fragranceu.com | Listed in cosmetic ingredient databases and included in government assessments of chemicals used in cosmetics. fragranceu.comcanada.cacanada.cacanada.ca |

| Hair Care | Fragrance component in hair coloring and bleaching compositions. | Included in patent formulations for hair products to mask chemical odors and provide a pleasant scent. googleapis.com |

Its status as an industrial chemical is well-established, with suppliers offering it in industrial and cosmetic grades for these varied applications. dssaromas.com

Component in Granule Production Methodologies

In addition to liquid and solid formulations, this compound is suitable for incorporation into granular products. This is particularly useful for applications requiring the controlled release of a fragrance, such as in laundry detergents or air fresheners.

A patented method for producing loaded granules explicitly identifies this compound as a potential active ingredient to be encapsulated. googleapis.com The process involves the following key steps:

Providing a Porous Carrier : A surface-reacted calcium carbonate with a high porosity and surface area is used as the carrier material.

Saturation : The porous carrier is saturated with the active ingredient in its liquid form. Since this compound is a solid at room temperature, it would be used in a molten state or dissolved in a suitable solvent. dssaromas.comgoogleapis.com

Granulation : The saturated carrier is then combined with a binder under agitation to form stable, loaded granules. googleapis.com

This methodology allows for a high loading of active ingredients like fragrances. The porous structure of the carrier protects the fragrance and allows for its gradual release when the granules are used. googleapis.com This technology is an advancement over simple mixing, as it improves the stability and delivery of the fragrance component in the final product. googleapis.comgoogleapis.com

Development of Novel Materials Incorporating this compound Scaffolds

In materials science, a "scaffold" typically refers to a three-dimensional porous structure that can support the growth of tissues or act as a framework for building new materials. nih.govresearchgate.net These scaffolds are often made from polymers or ceramics. nih.gov In a chemical context, "scaffold" can also refer to the core atomic framework of a molecule. The this compound molecule is built upon a rigid bicyclo[2.2.1]heptane scaffold, which is responsible for its distinct steric and conformational properties.

The development of novel macroscopic materials, such as polymers or engineered tissues, that explicitly incorporate the this compound scaffold is not documented in the available scientific literature. The primary value of the this compound scaffold lies in its influence on the molecule's olfactory properties. Its bulky, rigid structure is a key determinant of its characteristic sandalwood scent, as the shape of a fragrance molecule is critical for its interaction with olfactory receptors.

While there is no evidence of this compound being used as a monomer in polymerization or as a component in the fabrication of materials like hydrogels or porous scaffolds, its molecular framework is a prime example of how complex carbon scaffolds derived from natural products can be utilized to create valuable, functional small molecules. ifeat.org The synthesis of polymers often involves radical polymerization of monomers with vinyl groups or step-growth polymerization of monomers with complementary functional groups. beilstein-journals.orgucm.es this compound lacks the typical functional groups that would make it a ready candidate for common polymerization techniques. Therefore, its contribution to "novel materials" is currently confined to its role in creating specialized chemical formulations and fragrance compositions, where its unique molecular scaffold defines its function.

Advanced Analytical Methodologies for Bornylcyclohexanol

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the separation and analysis of complex mixtures. openaccessjournals.com In the context of Bornylcyclohexanol, specific chromatographic techniques are utilized to address different analytical challenges, from assessing purity and isomer distribution to resolving enantiomers.

Gas Chromatography (GC) for Purity Assessment and Isomer Ratio Determination

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. google.com It is widely used for determining the purity of the compound and for quantifying the ratio of its different isomers. ifrafragrance.org The separation in GC is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. researchgate.net

For the analysis of fragrance materials, a GC system is often coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for identification and quantification. googleapis.comgoogle.com The choice of the GC column, typically characterized by its stationary phase, length, internal diameter, and film thickness, is crucial for achieving optimal separation of isomers. researchgate.netgoogleapis.com Method parameters such as injector temperature, carrier gas flow rate, and oven temperature programming are optimized to ensure accurate and reproducible results. google.comgoogleapis.com

Table 1: Typical GC Parameters for Fragrance Analysis

| Parameter | Value |

|---|---|

| Column Type | DB-5MS or equivalent |

| Column Length | 30 m |

| Inner Diameter | 0.25 mm |

| Film Thickness | 1 µm |

| Injector Temperature | 270 °C |

| Carrier Gas | Helium |

| Detection | FID or MS |

This table presents a representative set of GC parameters that can be adapted for the analysis of this compound. The specific conditions may require optimization based on the sample matrix and analytical objectives. googleapis.com

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives

While GC is suitable for the volatile this compound, its non-volatile derivatives, which may be formed during synthesis or derivatization procedures, require High-Performance Liquid Chromatography (HPLC). chemyx.commicrochemlab.com HPLC is a versatile technique that separates compounds based on their interactions with a stationary phase and a liquid mobile phase under high pressure. openaccessjournals.comresearchgate.net This method is ideal for analyzing compounds that are not amenable to GC due to low volatility or thermal instability.

Different HPLC modes, such as normal-phase, reversed-phase, and size-exclusion chromatography, can be employed depending on the polarity and size of the derivatives. The selection of the appropriate column and mobile phase composition is critical for achieving the desired separation. microchemlab.com HPLC systems are equipped with various detectors, including UV-visible, fluorescence, or mass spectrometry (LC-MS), to provide sensitive and selective detection of the analytes. chemyx.comresearchgate.net

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses chiral centers, meaning it can exist as enantiomers, which are non-superimposable mirror images. Since enantiomers often exhibit different biological activities and sensory properties, determining the enantiomeric excess (ee) is crucial, particularly in the fragrance and pharmaceutical industries. theanalyticalscientist.comnih.gov Chiral chromatography is the primary technique used for the separation and quantification of enantiomers. scribd.com

This specialized form of chromatography utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive that interacts differently with each enantiomer, leading to their separation. scribd.com Polysaccharide-based, cyclodextrin, and brush-type CSPs are commonly used for resolving chiral compounds. scribd.comchromatographyonline.com The choice of the chiral selector and the chromatographic conditions, including the mobile phase and temperature, are critical for achieving enantioseparation. chromatographyonline.com Recent advancements have focused on developing highly efficient CSPs to improve resolution and simplify the analytical process. chromatographyonline.com

Quantitative Analytical Methods

Accurate quantification of this compound is essential for quality control and formulation purposes. Both spectrophotometric and advanced chromatographic methods are employed for this purpose.

Chromatographic Quantification with Advanced Detectors

For highly accurate and sensitive quantification, chromatographic techniques coupled with advanced detectors are the methods of choice. numberanalytics.com In GC and HPLC, the area under a chromatographic peak is proportional to the concentration of the corresponding analyte. microchemlab.com

Advanced detectors enhance the capability of chromatographic systems for quantification. High-resolution mass spectrometry (HRMS) provides not only quantification but also structural confirmation of the analyte. nih.gov A Charged Aerosol Detector (CAD) is another powerful tool for HPLC that can quantify semi-volatile and non-volatile compounds, providing a response that is largely independent of the chemical structure of the analyte. nih.gov The use of such detectors, often in combination (e.g., UV, CAD, and MS in a multi-detector approach), allows for comprehensive characterization and quantification of complex mixtures. nih.gov

Method Development for Complex Matrix Analysis

The quantitative analysis of this compound in complex matrices, such as environmental samples or commercial fragrance products, presents significant analytical challenges. chromatographyonline.com The development of robust analytical methods is crucial for understanding its environmental fate and distribution. Complex matrices, by their nature, contain a multitude of interfering compounds that can affect the accuracy, precision, and sensitivity of analytical methods. chromatographyonline.comsciencegate.app For fragrance compounds like this compound, these matrices can range from wastewater and sludge to consumer products where it is part of a complex mixture of other scent ingredients. gazette.gc.ca Method development often focuses on techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to achieve the necessary selectivity and sensitivity. sciencegate.app The goal is to create a procedure that can effectively isolate this compound from the matrix, minimize signal suppression or enhancement, and provide reliable quantification. chromatographyonline.com

Addressing Challenges in Environmental Sample Detection (e.g., lack of analytical standards)

A primary obstacle in the analysis of this compound and its related isomers, such as Isobornyl cyclohexanol (B46403) (IBCH), is the limited availability of certified analytical standards. This scarcity leads to significant uncertainty in the quantification of the compound in environmental samples. Without a pure standard for calibration, analysts must often resort to semi-quantification or the use of less ideal substitutes, which can impact the accuracy of reported concentrations.